

"2-Ethylpyrimidine-5-carbaldehyde" CAS number and molecular weight

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Compound of Interest

Compound Name: 2-Ethylpyrimidine-5-carbaldehyde

Cat. No.: B1364251

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An In-depth Technical Guide to 2-Ethylpyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **2-Ethylpyrimidine-5-carbaldehyde**, a key heterocyclic building block in synthetic chemistry. This document delves into its chemical identity, synthesis, reactivity, and applications, with a focus on its relevance in pharmaceutical and agrochemical research.

Core Compound Identity

2-Ethylpyrimidine-5-carbaldehyde is a substituted pyrimidine characterized by an ethyl group at the 2-position and a carbaldehyde (formyl) group at the 5-position of the pyrimidine ring.

Identifier	Value	Source
CAS Number	205518-89-4	[1]
Molecular Formula	C ₇ H ₈ N ₂ O	[1][2]
Molecular Weight	136.15 g/mol	[1][2]
Canonical SMILES	<chem>CCC1=NC=C(C=N1)C=O</chem>	[2]

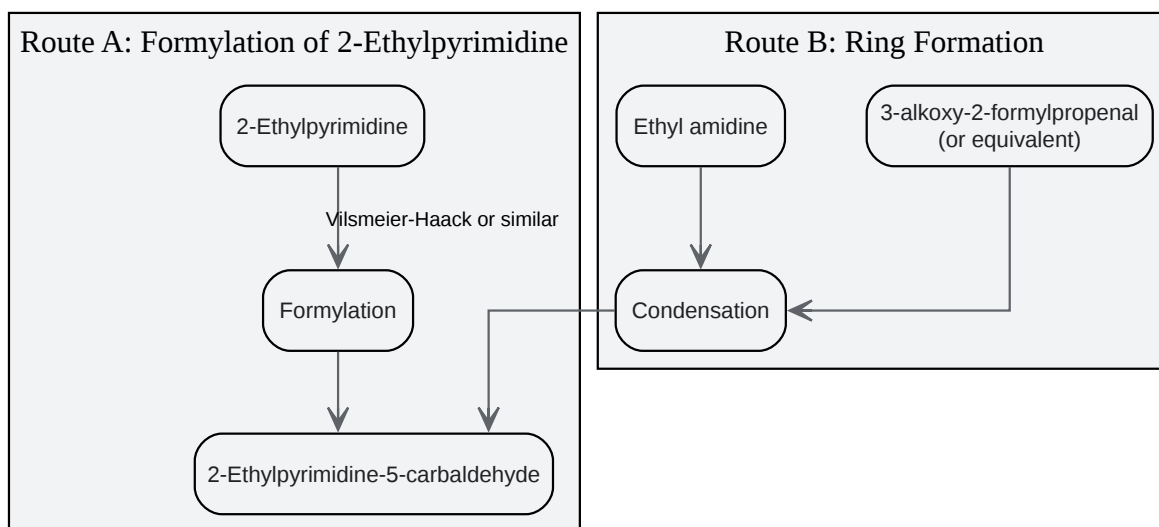
Synthesis and Spectroscopic Characterization

While specific, detailed protocols for the synthesis of **2-Ethylpyrimidine-5-carbaldehyde** are not extensively documented in publicly available literature, its synthesis can be approached through established methods for the formylation of pyrimidine rings and the construction of substituted pyrimidines.

Retrosynthetic Analysis and Potential Synthetic Routes

A plausible synthetic strategy involves the construction of the 2-ethylpyrimidine core followed by formylation at the 5-position. Alternatively, the pyrimidine ring can be formed from precursors already containing the ethyl and a masked aldehyde functionality.

DOT Script for a Potential Synthetic Workflow



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Caption: Potential synthetic routes to **2-Ethylpyrimidine-5-carbaldehyde**.

Spectroscopic Characterization

Detailed spectroscopic data (^1H NMR, ^{13}C NMR, IR, MS) for **2-Ethylpyrimidine-5-carbaldehyde** is not readily available in the public domain. However, based on its structure,

the following characteristic signals can be anticipated:

- ^1H NMR: Signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the aldehydic proton, and two singlets for the pyrimidine ring protons.
- ^{13}C NMR: Resonances for the ethyl carbons, the aldehyde carbonyl carbon, and the aromatic carbons of the pyrimidine ring.
- IR Spectroscopy: A strong absorption band characteristic of the aldehyde $\text{C}=\text{O}$ stretching vibration.
- Mass Spectrometry: A molecular ion peak corresponding to its molecular weight.

Researchers are advised to obtain analytical data from commercial suppliers or perform their own characterization upon synthesis.

Chemical Reactivity and Handling

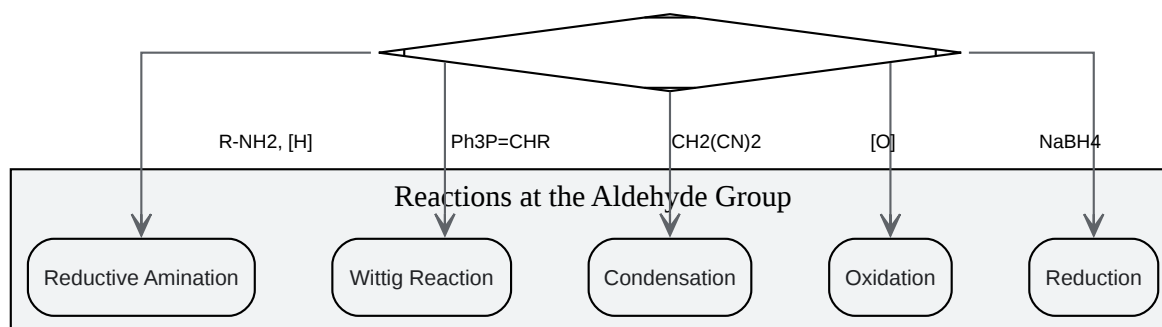
Reactivity of the Pyrimidine Core and Aldehyde Functionality

The chemical behavior of **2-Ethylpyrimidine-5-carbaldehyde** is dictated by the interplay of the electron-deficient pyrimidine ring and the reactive aldehyde group.

- Aldehyde Group: The aldehyde functionality is susceptible to nucleophilic attack, making it a versatile handle for a variety of chemical transformations, including:
 - Reductive amination to form amines.
 - Wittig reactions to generate alkenes.
 - Condensation reactions with active methylene compounds.
 - Oxidation to the corresponding carboxylic acid.
 - Reduction to the alcohol.

- **Pyrimidine Ring:** The pyrimidine ring is generally electron-deficient and can undergo nucleophilic aromatic substitution, particularly if leaving groups are present at the 2, 4, or 6 positions. The ethyl group at the 2-position is generally stable.

DOT Script for a Reactivity Profile



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References

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